![molecular formula C8H14ClNO2 B2559039 2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride CAS No. 2377032-83-0](/img/structure/B2559039.png)
2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride
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Overview
Description
2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is a sterically constrained amino acid . It has a molecular formula of C8H14ClNO2 . The compound is part of a distinctive class of organic compounds that have aroused much interest among chemists and biologists due to their sterically constrained molecular framework .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The molecular structure of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is characterized by a spirocyclic scaffold, which is a feature of sterically constrained amino acids . This structure provides a wide variation of spatial disposition of the functional groups .Physical And Chemical Properties Analysis
2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 191.66 .Scientific Research Applications
Synthesis of Conformationally Restricted Amino Acids
Novel Synthetic Approaches
A novel synthetic route has been developed for the conformationally rigid analogues of glutamic acid and lysine, utilizing 3-methylidenecyclobutanecarbonitrile as a starting compound. This process includes a catalytic [1+2]-cycloaddition, chemoselective reduction, and hydrolysis, highlighting the utility of spirocyclic scaffolds in designing rigid amino acid analogs for biochemical applications (Yashin et al., 2019).
Glutamic Acid Analogs
The synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been demonstrated, with the production of both (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides. These compounds are designed to probe topologies of different glutamate receptors, showcasing the spirocyclic scaffold's role in neurochemistry and receptor studies (Radchenko et al., 2008).
Application in Drug Design and Biochemistry
Sterically Constrained Amino Acids
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids presents a new family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. These novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, add to the toolbox for developing more selective and effective pharmaceuticals (Radchenko et al., 2010).
Modulators of GABAergic Cascades
New spiro[2.3]hexane amino acids, acting as conformationally rigid analogs of γ-aminobutyric acid (GABA), have been synthesized. These compounds are promising modulators of GABAergic cascades, which are crucial for treating neurological and psychiatric disorders, demonstrating the spirocyclic compounds' potential in central nervous system therapeutics (Yashin et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The sterically constrained nature of 2-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride makes it a potential candidate for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups, which is a desirable feature in drug design .
properties
IUPAC Name |
2-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)4-7(5-8)2-1-3-7;/h1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFREFDZOSLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride | |
CAS RN |
2377032-83-0 |
Source
|
Record name | 2-aminospiro[3.3]heptane-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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